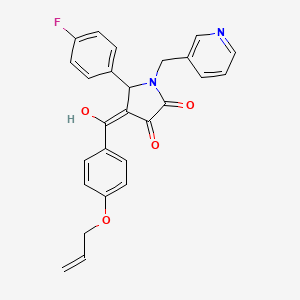

4-(4-(allyloxy)benzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one

Description

This compound is a pyrrolone derivative featuring a 4-(allyloxy)benzoyl group at position 4, a 4-fluorophenyl substituent at position 5, and a pyridin-3-ylmethyl group at position 1. Its IUPAC name reflects these structural elements, and it is registered under CAS number 618074-06-9 . The pyridinylmethyl substituent at the N1 position provides a heteroaromatic scaffold that could participate in hydrogen bonding or π-π stacking interactions.

Properties

IUPAC Name |

(4E)-5-(4-fluorophenyl)-4-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21FN2O4/c1-2-14-33-21-11-7-19(8-12-21)24(30)22-23(18-5-9-20(27)10-6-18)29(26(32)25(22)31)16-17-4-3-13-28-15-17/h2-13,15,23,30H,1,14,16H2/b24-22+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEZKYVWJLHLNNK-ZNTNEXAZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)F)/O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618074-06-9 | |

| Record name | 4-[4-(ALLYLOXY)BENZOYL]-5-(4-FLUOROPHENYL)-3-HYDROXY-1-(3-PYRIDINYLMETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(allyloxy)benzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. One common approach starts with the preparation of the intermediate compounds, followed by their coupling and functionalization to achieve the final product. Key steps may include:

Preparation of 4-(allyloxy)benzoyl chloride: This can be achieved by reacting 4-(allyloxy)benzoic acid with thionyl chloride under reflux conditions.

Formation of the pyrrole core: The pyrrole ring can be synthesized via a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine.

Coupling reactions: The intermediate compounds are coupled using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Functional group modifications: Hydroxylation, fluorination, and other functional group modifications are carried out to introduce the desired substituents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-(allyloxy)benzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The allyloxy and fluorophenyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing agents: PCC, DMP

Reducing agents: NaBH4, LiAlH4

Catalysts: Palladium catalysts for cross-coupling reactions

Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), ethanol

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would produce alcohols.

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex molecular structure characterized by the presence of a pyrrolidine ring, a hydroxyl group, and an allyloxybenzoyl moiety. Its molecular formula is , and it exhibits significant biological activity due to its unique chemical configuration.

Anticancer Activity

Research indicates that this compound exhibits potential anticancer properties. Studies have shown that derivatives of pyrrolidine compounds can inhibit tumor growth by interfering with cancer cell proliferation and inducing apoptosis. For instance, similar compounds have demonstrated effectiveness against various cancer cell lines, including breast and prostate cancers .

Anti-inflammatory Effects

The compound's structure suggests it may also possess anti-inflammatory properties. Compounds with similar functionalities have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in animal models of arthritis and other inflammatory diseases .

Antimicrobial Properties

Preliminary studies suggest that this compound may exhibit antimicrobial activity against certain bacterial strains. The presence of the fluorophenyl group is known to enhance the antimicrobial potency of similar compounds, making it a candidate for further investigation in the development of new antibiotics .

Case Study 1: Anticancer Research

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of pyrrolidine compounds, including 4-(4-(allyloxy)benzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one. These derivatives were tested against various cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis through the modulation of specific signaling pathways .

Case Study 2: Anti-inflammatory Activity

A research team investigated the anti-inflammatory effects of related compounds in a murine model of rheumatoid arthritis. The study found that treatment with these compounds resulted in a significant reduction in joint swelling and inflammatory markers, indicating their potential as therapeutic agents for inflammatory diseases .

Case Study 3: Antimicrobial Efficacy

In another study published in Antimicrobial Agents and Chemotherapy, researchers evaluated the antimicrobial properties of various pyrrolidine derivatives, including the compound . The results indicated effective inhibition against Gram-positive bacteria, suggesting its potential use in developing new antimicrobial therapies .

Safety Profile

The safety profile of this compound has been assessed through toxicity studies. According to data from PubChem, the compound is classified as harmful if swallowed and very toxic to aquatic life . Therefore, appropriate safety measures must be taken when handling this compound in laboratory settings.

Mechanism of Action

The mechanism of action of 4-(4-(allyloxy)benzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets, such as enzymes, receptors, or proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the Aroyl Group (Position 4)

Compound 23 : 3-Hydroxy-1-(2-hydroxy-propyl)-4-(4-methyl-benzoyl)-5-(4-trifluoromethoxy-phenyl)-1,5-dihydro-pyrrol-2-one

- Key Differences : Replaces the allyloxybenzoyl group with a 4-methylbenzoyl group and introduces a trifluoromethoxy-phenyl substituent at position 3.

- Properties : Yield = 32%, melting point (mp) = 246–248°C, molecular weight (MW) = 436.16 g/mol .

- Implications : The trifluoromethoxy group increases electronegativity and metabolic stability compared to the allyloxy group in the target compound.

- Compound 25: 3-Hydroxy-1-(2-hydroxy-propyl)-4-(4-methyl-benzoyl)-5-(3-trifluoromethyl-phenyl)-1,5-dihydro-pyrrol-2-one Key Differences: Substitutes the allyloxybenzoyl with 4-methylbenzoyl and replaces the 4-fluorophenyl with a 3-trifluoromethyl-phenyl group. Properties: Yield = 9%, mp = 205–207°C, MW = 420.13 g/mol .

Fluorophenyl Positional Isomers (Position 5)

- 5-(2-Fluorophenyl) Analog : 5-(2-Fluorophenyl)-3-hydroxy-4-[4-(prop-2-en-1-yloxy)benzoyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one

Variations in the N1 Substituent

- Compound 41: 4-(2-Ethoxy-benzoyl)-3-hydroxy-1-(2-hydroxy-propyl)-5-(4-isopropyl-phenyl)-1,5-dihydro-pyrrol-2-one Key Differences: Replaces pyridinylmethyl with a 2-hydroxypropyl group and introduces an ethoxybenzoyl at position 4. Properties: Yield = 44%, mp = 128–130°C, MW = 424.22 g/mol .

Structure-Activity Relationship (SAR) Trends

*Calculated based on molecular formula.

Key SAR Observations:

Aroyl Group (Position 4) : Allyloxybenzoyl (target) vs. methylbenzoyl (Compounds 23, 25) or ethoxybenzoyl (Compound 41):

- Allyloxy groups may enhance binding to aromatic receptors via π-π interactions, whereas methyl/ethoxy groups prioritize steric effects.

Fluorophenyl Position :

- Para-fluorine (target) optimizes electronic effects and symmetry for target engagement, whereas ortho-fluorine () introduces steric hindrance.

N1 Substituent :

- Pyridinylmethyl (target) vs. hydroxypropyl: The former’s aromaticity supports interactions with hydrophobic pockets, while hydroxypropyl improves solubility but may reduce bioavailability.

Research Findings and Implications

- Synthetic Accessibility : The target compound’s allyloxy group requires careful optimization, as seen in low yields (e.g., 9% for Compound 25) when using bulky substituents .

- Thermal Stability : Higher melting points (e.g., 246–248°C for Compound 23) correlate with trifluoromethoxy groups, suggesting enhanced crystallinity compared to the target compound .

- Biological Relevance : While biological data for the target compound are absent, analogs like 5-(4-fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide () highlight fluorine’s role in improving receptor affinity.

Biological Activity

The compound 4-(4-(allyloxy)benzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one , identified by its CAS number 618074-46-7 , is a synthetic organic molecule with potential therapeutic applications. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C24H24FNO5

- Molecular Weight : 425.45 g/mol

- Structural Characteristics : The compound features a pyrrole ring substituted with various functional groups, which may contribute to its biological activities.

Biological Activity Overview

Research indicates that the compound exhibits a range of biological activities, primarily focusing on:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. Its structural components are hypothesized to interact with cellular pathways involved in tumor growth and metastasis.

- Anti-inflammatory Effects : The presence of the allyloxy and fluorophenyl groups may enhance anti-inflammatory properties, potentially through modulation of inflammatory cytokines.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

- PPAR Agonism : Similar compounds have shown activity as agonists for peroxisome proliferator-activated receptors (PPARs), which play a critical role in metabolic regulation and inflammation .

- Enzyme Inhibition : The compound may inhibit specific enzymes linked to cancer progression or inflammatory responses, although detailed studies are required to confirm this.

Case Studies and Research Findings

A selection of studies highlights the biological activity of similar compounds and provides insights into the potential effects of the target compound:

Safety and Toxicology

Initial safety assessments categorize the compound under GHS hazard statements indicating potential environmental toxicity (H400) and health risks (H302). Further toxicological evaluations are necessary to establish safe usage parameters.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.